9-(1-Naphthyl)carbazole

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

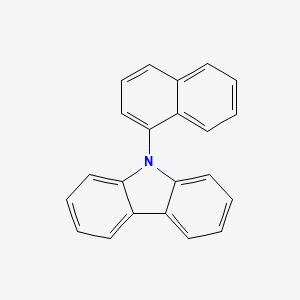

Structure

3D Structure

属性

IUPAC Name |

9-naphthalen-1-ylcarbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15N/c1-2-10-17-16(8-1)9-7-15-20(17)23-21-13-5-3-11-18(21)19-12-4-6-14-22(19)23/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSOAYCUFEQGHDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2N3C4=CC=CC=C4C5=CC=CC=C53 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70347813 | |

| Record name | 9-(1-Naphthyl)-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70347813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22034-43-1 | |

| Record name | 9-(1-Naphthyl)-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70347813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-(1-Naphthyl)carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 9-(1-Naphthyl)carbazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-(1-Naphthyl)carbazole is an aromatic heterocyclic compound that has garnered interest within the scientific community, particularly in the fields of materials science and organic electronics. Its rigid, planar carbazole core, combined with the bulky, electron-rich naphthyl substituent, imparts unique photophysical and electronic properties. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its synthesis, characterization, and potential applications, with a focus on presenting quantitative data and detailed experimental methodologies.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder at room temperature.[1][2] It is a useful research chemical, valued for its thermal stability and fluorescent properties.[3][4]

| Property | Value | Reference(s) |

| Molecular Formula | C₂₂H₁₅N | [5] |

| Molecular Weight | 293.37 g/mol | [1][4] |

| CAS Number | 22034-43-1 | [5] |

| IUPAC Name | 9-(naphthalen-1-yl)-9H-carbazole | [5] |

| Melting Point | 126.0 to 131.0 °C | [1][2] |

| Boiling Point | 503.7 °C at 760 mmHg | [1] |

| Density | 1.15 g/cm³ | [1] |

| Flash Point | 258.4 °C | [1] |

| Solubility | Soluble in organic solvents such as chloroform, toluene, and dimethylformamide. | [6][7] |

| Appearance | White to almost white crystalline powder. | [1][2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through cross-coupling reactions, with the Ullmann condensation and the Buchwald-Hartwig amination being the most common methods.

Experimental Protocol: Ullmann Condensation

This protocol describes a copper-catalyzed N-arylation of carbazole with 1-bromonaphthalene.[3]

Materials:

-

1-Bromonaphthalene (21 g, 0.1 mol)

-

Carbazole (17 g, 0.1 mol)

-

Copper(I) iodide (CuI) (950 mg, 5 mmol)

-

Potassium carbonate (K₂CO₃) (33 g, 240 mmol)

-

18-Crown-6-ether (660 mg, 2.5 mmol)

-

1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) (80 mL)

-

Toluene

-

1 M Hydrochloric acid

-

Methanol

-

Florisil

-

Diatomaceous earth

Procedure:

-

To a 500 mL three-necked flask under a nitrogen atmosphere, add 1-bromonaphthalene, carbazole, copper(I) iodide, potassium carbonate, and 18-crown-6-ether.

-

Add DMPU to the flask and stir the mixture at 170 °C for 6 hours.

-

Add an additional 10 g (50 mmol) of 1-bromonaphthalene, 2.0 g (10 mmol) of copper(I) iodide, and 2.6 g (10 mmol) of 18-crown-6-ether and continue stirring at 170 °C for 7.5 hours.

-

Add a further 10 g (50 mmol) of 1-bromonaphthalene and continue stirring at 180 °C for 6 hours.

-

After the reaction is complete, cool the mixture and add approximately 200 mL of toluene and 100 mL of 1 M hydrochloric acid.

-

Filter the mixture through diatomaceous earth.

-

Pass the filtrate through a pad of Florisil and diatomaceous earth.

-

Concentrate the filtrate to yield an oil.

-

Add methanol and sonicate to precipitate a solid.

-

Collect the solid by filtration to obtain this compound as a white powder.

Yield: 22 g (75%)

Figure 1: Experimental workflow for the Ullmann condensation synthesis of this compound.

Experimental Protocol: Buchwald-Hartwig Amination (General)

This palladium-catalyzed method offers a milder alternative to the Ullmann condensation. The following is a general procedure that can be adapted for the synthesis of this compound.[8][9][10][11]

Materials:

-

Carbazole

-

1-Bromonaphthalene or 1-Iodonaphthalene

-

Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

-

Phosphine ligand (e.g., XPhos, SPhos, or P(t-Bu)₃)

-

Base (e.g., NaOtBu, K₂CO₃, or Cs₂CO₃)

-

Anhydrous solvent (e.g., toluene, dioxane, or xylene)

Procedure:

-

In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the palladium catalyst, phosphine ligand, and base.

-

Add carbazole and the naphthyl halide.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or GC-MS).

-

After completion, cool the reaction mixture and quench with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

Figure 2: Catalytic cycle for the Buchwald-Hartwig amination.

Spectroscopic and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR spectral data for this compound are available in public databases such as PubChem.[3] The spectra are complex due to the presence of two distinct aromatic systems. A general protocol for acquiring NMR data for carbazole derivatives is provided below.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 90° pulse, a spectral width of -2 to 12 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.

-

The number of scans can range from 8 to 64, depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

The spectral width is usually set to 0 to 220 ppm.

-

-

Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane).

Mass Spectrometry (MS)

The mass spectrum of this compound can be obtained using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI). The molecular ion peak (M⁺) is expected at m/z = 293.[3]

Expected Fragmentation:

Under electron ionization, the stable aromatic structure of this compound is expected to result in a prominent molecular ion peak. Fragmentation may involve the loss of hydrogen atoms or cleavage of the bond between the naphthalene and carbazole moieties, although the latter is less likely due to the strength of the C-N bond.

Photophysical Properties

This compound exhibits interesting photophysical properties, making it a candidate for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.[4]

| Property | Value | Conditions | Reference(s) |

| Absorption Maximum (λmax) | 321 nm | Cyclohexane | [1][3] |

| Photoluminescence Quantum Yield (ΦPL) | 0.746 | Chloroform | [6][7] |

| Fluorescence Emission | Not explicitly found for this compound. Carbazole itself has an emission peak at 351 nm in ethanol. | - | [12] |

| Fluorescence Lifetime (τ) | Not explicitly found for this compound. The S₁ state lifetime of carbazole is in the range of 13-15 ns in solution. | - |

Experimental Protocol: UV-Vis Absorption and Fluorescence Spectroscopy

-

Sample Preparation: Prepare dilute solutions of this compound in various spectroscopic-grade solvents (e.g., cyclohexane, chloroform, THF) in quartz cuvettes. Concentrations are typically in the range of 10⁻⁵ to 10⁻⁶ M.

-

UV-Vis Absorption Spectroscopy:

-

Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer.

-

Scan a wavelength range that covers the expected absorption of the compound (e.g., 200-500 nm).

-

Use the pure solvent as a reference.

-

-

Fluorescence Spectroscopy:

-

Excite the sample at its absorption maximum (or a wavelength within the absorption band).

-

Record the emission spectrum over a suitable wavelength range (e.g., 330-600 nm).

-

The fluorescence quantum yield can be determined relative to a known standard (e.g., quinine sulfate).

-

The fluorescence lifetime can be measured using time-correlated single-photon counting (TCSPC).

-

Thermal and Electrochemical Properties

Thermal Analysis (TGA/DSC)

Thermogravimetric analysis (TGA) is used to determine the thermal stability and decomposition temperature (Td), while differential scanning calorimetry (DSC) is used to identify phase transitions such as melting (Tm) and glass transition (Tg).

Experimental Protocol: TGA/DSC

-

Sample Preparation: Place a small amount of the sample (typically 3-10 mg) in an appropriate pan (e.g., aluminum or platinum).

-

TGA Measurement:

-

Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

-

Record the mass of the sample as a function of temperature.

-

The decomposition temperature is often defined as the temperature at which 5% weight loss occurs.

-

-

DSC Measurement:

-

Heat the sample through a defined temperature program, including heating and cooling cycles, under a controlled atmosphere.

-

Record the heat flow to or from the sample relative to a reference.

-

Melting and glass transitions will appear as endothermic peaks or step changes in the heat flow, respectively.

-

Electrochemical Properties (Cyclic Voltammetry)

Cyclic voltammetry (CV) is a standard technique to determine the oxidation and reduction potentials of a molecule, from which the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels can be estimated.[5][13]

Experimental Protocol: Cyclic Voltammetry

-

Electrolyte Solution: Prepare a solution of the sample (1-5 mM) in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).

-

Electrochemical Cell: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or saturated calomel electrode), and a counter electrode (e.g., platinum wire).

-

Measurement:

-

Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen).

-

Scan the potential over a range that covers the expected redox events of the compound.

-

Record the resulting current as a function of the applied potential.

-

-

Data Analysis:

-

Determine the onset potentials for the first oxidation and reduction waves.

-

The HOMO and LUMO energy levels can be estimated using the following empirical formulas relative to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple:

-

HOMO (eV) = -[Eoxonset - E1/2(Fc/Fc⁺) + 4.8]

-

LUMO (eV) = -[Eredonset - E1/2(Fc/Fc⁺) + 4.8]

-

-

Figure 3: General workflow for the purification and characterization of this compound.

Applications

The primary application of this compound and its derivatives is in the field of organic electronics, particularly in OLEDs.[4] Its properties make it suitable for use as a host material in the emissive layer or as a component in hole-transporting layers.[6] The carbazole moiety provides good hole-transporting capabilities and a high triplet energy, which is beneficial for phosphorescent OLEDs. The naphthyl group can be used to tune the electronic properties and morphology of the material in thin films.

While the broader class of carbazole derivatives has shown a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, specific pharmacological studies on this compound are not widely reported in the public literature.[13][14] Therefore, its potential in drug development remains an area for further investigation.

Conclusion

This compound is a versatile research chemical with a well-defined set of basic properties. Its synthesis is readily achievable through established cross-coupling methodologies. The combination of the carbazole and naphthalene moieties results in a molecule with favorable thermal and photophysical characteristics, making it a valuable building block for the development of advanced materials for organic electronic applications. While its direct role in drug development is not yet established, the carbazole scaffold remains a privileged structure in medicinal chemistry, suggesting that this compound and its derivatives may hold untapped potential in this area. This guide provides a solid foundation of its core properties and the experimental protocols necessary for its synthesis and characterization, serving as a valuable resource for researchers in the field.

References

- 1. This compound | 22034-43-1 | TCI EUROPE N.V. [tcichemicals.com]

- 2. Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C22H15N | CID 626218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. iieta.org [iieta.org]

- 6. nbinno.com [nbinno.com]

- 7. This compound | 22034-43-1 | Benchchem [benchchem.com]

- 8. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]

- 9. benchchem.com [benchchem.com]

- 10. homepage.ntu.edu.tw [homepage.ntu.edu.tw]

- 11. nbinno.com [nbinno.com]

- 12. Spectrum [Carbazole] | AAT Bioquest [aatbio.com]

- 13. Electrochemical Studies of Some Carbazole Derivatives via Cyclic Voltammetry and Convolution – deconvolution Transforms | IIETA [iieta.org]

- 14. chemguide.co.uk [chemguide.co.uk]

Carbazole Derivatives: A Technical Deep Dive into the Core of Organic Electronics

An In-depth Guide for Researchers and Drug Development Professionals

Carbazole and its derivatives have emerged as a cornerstone in the field of organic electronics, driving significant advancements in a range of applications, from vibrant displays to next-generation solar energy. Their inherent electronic properties, coupled with their synthetic versatility, make them a subject of intense research and development. This technical guide provides a comprehensive overview of carbazole derivatives in organic electronics, focusing on their synthesis, structure-property relationships, and performance in key devices.

Core Properties and Molecular Engineering

Carbazole is a nitrogen-containing heterocyclic compound with a rigid, planar structure that facilitates excellent hole-transporting capabilities.[1][2] This intrinsic property, combined with its high thermal and electrochemical stability, makes it an ideal building block for materials used in Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs).[2][3]

The true power of carbazole chemistry lies in its amenability to molecular engineering. The carbazole core can be readily functionalized at various positions (N-9, C-2, C-3, C-6, and C-7), allowing for the fine-tuning of its electronic and photophysical properties.[1][2] Strategic modifications can influence key parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, charge carrier mobility, and emission characteristics.[4][5]

A common strategy involves the creation of donor-acceptor (D-A) or donor-π-acceptor (D-π-A) architectures. In these designs, the electron-rich carbazole unit acts as the donor, while various electron-withdrawing moieties serve as the acceptor.[6][7] This intramolecular charge transfer (ICT) can be tailored to achieve desired absorption and emission wavelengths, a critical aspect for tuning the color of OLEDs or optimizing the light absorption spectrum in solar cells.[7]

Furthermore, the linking topology of carbazole units, such as in dimers or polymers, significantly impacts the material's properties. For instance, linking at the 2,7-positions generally leads to more effective conjugation compared to the 3,6-positions, resulting in a lower bandgap.[8]

Performance in Organic Electronic Devices

The versatility of carbazole derivatives is reflected in their widespread use across various organic electronic devices. The following tables summarize the performance of representative carbazole-based materials in OLEDs, OPVs (specifically perovskite solar cells), and OFETs.

Table 1: Performance of Carbazole Derivatives in Organic Light-Emitting Diodes (OLEDs)

| Host Material Abbreviation | Emitter (Dopant) | Emitter Color | Max. External Quantum Efficiency (EQE) (%) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Turn-on Voltage (V) |

| BCzB-PPI | Non-doped | Deep-Blue | 4.43 | 3.77 | - | 3.05 |

| C11 | - | - | - | 22.5 | - | 5 |

| C14 | - | - | - | 6.12 | 1.67 | - |

| Host H2 with Ir(ppy)₃ | Ir(ppy)₃ | Green | 9.4 (at 1000 cd/m²) | 33.9 | 34.1 | 3.0 |

| Host H2 with FIrpic | FIrpic | Sky-Blue | 10.3 (at 100 cd/m²) | 23.9 | 24.9 | - |

| TCTA:3CNCzOXD | - | Green | >20 | - | - | - |

Data compiled from multiple sources.[9][10][11][12]

Table 2: Performance of Carbazole-Based Hole Transporting Materials (HTMs) in Perovskite Solar Cells (PSCs)

| HTM | Power Conversion Efficiency (PCE) (%) | Short-Circuit Current Density (Jsc) (mA/cm²) | Open-Circuit Voltage (Voc) (V) | Fill Factor (FF) |

| KZRD | 20.40 | - | - | - |

| SGT-405 | 14.79 | - | - | - |

| X51 | 9.8 | - | - | - |

| Poly(2,7-carbazole) derivative | 4.8 | - | - | - |

Data compiled from multiple sources.[6][8][12][13]

Table 3: Performance of Carbazole Derivatives in Organic Field-Effect Transistors (OFETs)

| Material | Hole Mobility (μh) (cm²/Vs) | On/Off Ratio |

| Poly(2,7-carbazole) derivative | 3 x 10⁻³ | - |

| Indolo[3,2-b]carbazole derivative | > 0.8 | - |

Data compiled from multiple sources.[13][14]

Key Experimental Protocols

The synthesis of functional carbazole derivatives and the fabrication of high-performance devices require precise and reproducible experimental procedures. Below are detailed methodologies for key synthetic and fabrication processes.

Synthesis of Carbazole Derivatives via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds and is widely used in the synthesis of complex carbazole derivatives.[13]

General Procedure:

-

Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the carbazole-based boronic acid or ester, the aryl halide coupling partner, a palladium catalyst (e.g., Pd(PPh₃)₄, typically 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃, typically 2-3 equivalents).

-

Solvent Addition: Add a degassed solvent system. A common mixture is toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

-

Reaction Execution: Heat the reaction mixture to reflux (typically 80-110 °C) and stir for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired carbazole derivative.

Fabrication of a Solution-Processed Organic Light-Emitting Diode (OLED)

Solution-based fabrication techniques like spin-coating offer a cost-effective method for producing large-area OLEDs.

General Procedure:

-

Substrate Cleaning: Sequentially clean patterned indium tin oxide (ITO)-coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (typically 15 minutes each). Dry the substrates with a stream of nitrogen and then treat with UV-ozone or oxygen plasma to improve the work function of the ITO.

-

Hole Injection Layer (HIL) Deposition: Spin-coat a layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) onto the cleaned ITO substrate. Anneal the substrate at a specified temperature (e.g., 120-150 °C) to remove residual water.

-

Emissive Layer (EML) Deposition: Prepare a solution of the carbazole derivative (as the host or emitter) in a suitable organic solvent (e.g., chloroform, chlorobenzene, or toluene). If a dopant is used, it is co-dissolved in this solution. Spin-coat the emissive layer solution onto the HIL. Anneal the film to remove the solvent.

-

Electron Transport Layer (ETL) and Cathode Deposition: Transfer the substrate to a high-vacuum thermal evaporation chamber (< 10⁻⁶ Torr). Sequentially deposit the electron transport layer (e.g., TPBi), an electron injection layer (e.g., LiF), and the metal cathode (e.g., Al).

-

Encapsulation: Encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect it from atmospheric moisture and oxygen.

Signaling Pathways and Logical Relationships

The performance of carbazole derivatives in organic electronic devices is governed by a series of interconnected photophysical and electronic processes. Understanding these "signaling pathways" is crucial for rational molecular design.

Charge Injection, Transport, and Recombination in OLEDs

In an OLED, the ultimate goal is to achieve efficient radiative recombination of electrons and holes in the emissive layer. The energy levels of the carbazole-based material relative to the adjacent layers dictate the efficiency of charge injection and the balance of charge carriers within the EML.

Caption: Charge transport and emission process in a carbazole-based OLED.

Structure-Property Relationship: Tuning HOMO/LUMO Levels

The electronic properties of carbazole derivatives can be systematically tuned by the introduction of different substituent groups. Electron-donating groups (EDGs) tend to raise the HOMO level, while electron-withdrawing groups (EWGs) lower both the HOMO and LUMO levels. This allows for precise control over the energy level alignment in a device, which is critical for optimizing charge injection and device efficiency.

Caption: Influence of substituents on the energy levels and performance of carbazole derivatives.

Conclusion and Future Outlook

Carbazole derivatives continue to be a dominant class of materials in organic electronics, offering a remarkable combination of performance and tunability. The ongoing research into novel molecular designs, including the development of fused-ring systems and advanced donor-acceptor architectures, promises to further enhance the efficiency and stability of organic electronic devices.[3] As our understanding of the intricate structure-property relationships deepens, the rational design of next-generation carbazole-based materials will undoubtedly pave the way for future technological breakthroughs in flexible displays, wearable electronics, and renewable energy.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Carbazole-based D–A type hole transport materials to enhance the performance of perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]

- 7. Redirecting [linkinghub.elsevier.com]

- 8. researchgate.net [researchgate.net]

- 9. 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Derivatives of Imidazole and Carbazole as Bifunctional Materials for Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Carbazole derivatives as electron transport and n-type acceptor materials for efficient organic light-emitting devices - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

The Pivotal Role of the Naphthalene Moiety in the Photophysics of 9-(1-Naphthyl)carbazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-(1-Naphthyl)carbazole is a molecule of significant interest in the fields of materials science and photochemistry. Its unique photophysical properties, largely dictated by the electronic interplay between its carbazole and naphthalene components, make it a valuable building block for organic light-emitting diodes (OLEDs), fluorescent probes, and photosensitizers. This technical guide provides a comprehensive analysis of the role of the naphthalene moiety in the photophysics of this compound, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

The carbazole unit acts as an excellent electron donor, while the naphthalene moiety can function as an electron acceptor, particularly in the excited state. This donor-acceptor architecture is central to the molecule's photophysical behavior, leading to phenomena such as intramolecular charge transfer (ICT), which are highly sensitive to the surrounding environment. Understanding the dynamics of these processes is crucial for the rational design of new materials with tailored photophysical characteristics.

Core Photophysical Principles: The Naphthalene Moiety's Influence

The photophysical behavior of this compound is fundamentally governed by the electronic transitions between the carbazole and naphthalene moieties. Upon photoexcitation, the molecule can enter a locally excited (LE) state, where the excitation is confined to either the carbazole or the naphthalene unit. However, the presence of the naphthalene group introduces a lower energy pathway involving a twisted intramolecular charge transfer (TICT) state, especially in polar solvents.[1]

In nonpolar environments, the emission spectrum of this compound is typically dominated by fluorescence from the locally excited state of the carbazole moiety. In this state, the carbazole and naphthalene rings are significantly electronically decoupled. However, as the polarity of the solvent increases, a new, red-shifted emission band emerges, which is characteristic of emission from a TICT state. This phenomenon, known as solvatochromism, is a direct consequence of the stabilization of the highly polar charge-separated state by the polar solvent molecules.

The formation of the TICT state involves a geometric rearrangement of the molecule in the excited state, where the naphthalene and carbazole moieties twist with respect to each other to minimize steric hindrance and maximize charge separation. This process is often associated with a decrease in the fluorescence quantum yield in polar solvents due to the increased contribution of non-radiative decay pathways from the stabilized TICT state.

Data Presentation: Photophysical Properties of this compound

| Property | This compound (in Chloroform) | Carbazole (in Cyclohexane) | Reference |

| Fluorescence Quantum Yield (Φf) | 0.746 | 0.38 | [2] |

| Excited State Lifetime (τ) | Not Available | ~13-15 ns | [3][4] |

| Absorption Maxima (λabs) | Not Available | ~292, 322 nm (in ethanol) | |

| Emission Maxima (λem) | Not Available | ~359.5 nm (in ethanol) |

Note: The lack of extensive, publicly available quantitative data for this compound highlights a key area for future research. The provided data for carbazole serves as a baseline for understanding the influence of the naphthalene substituent. The significant increase in the fluorescence quantum yield of this compound in a relatively polar solvent like chloroform suggests a complex interplay of radiative and non-radiative decay pathways that warrants further investigation.

Experimental Protocols

The characterization of the photophysical properties of this compound involves a suite of spectroscopic techniques. Below are detailed methodologies for key experiments.

UV-Visible Absorption and Fluorescence Spectroscopy

Objective: To determine the absorption and emission maxima and the fluorescence quantum yield.

Methodology:

-

Sample Preparation: Prepare a series of dilute solutions of this compound in solvents of varying polarity (e.g., hexane, toluene, tetrahydrofuran, acetonitrile, dimethyl sulfoxide) with absorbances below 0.1 at the excitation wavelength to avoid inner-filter effects.

-

Absorption Spectroscopy: Record the UV-Vis absorption spectra of the solutions using a dual-beam spectrophotometer over a wavelength range of 250-450 nm.

-

Fluorescence Spectroscopy: Excite the solutions at their respective absorption maxima and record the fluorescence emission spectra.

-

Quantum Yield Determination: Determine the fluorescence quantum yield relative to a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.546). The quantum yield of the sample (Φs) is calculated using the following equation:

Φs = Φr * (Is / Ir) * (Ar / As) * (ns² / nr²)

where Φr is the quantum yield of the reference, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and the reference, respectively.

Time-Resolved Fluorescence Spectroscopy

Objective: To determine the excited-state lifetime of the molecule.

Methodology:

-

Instrumentation: Utilize a time-correlated single-photon counting (TCSPC) system.

-

Excitation: Excite the sample solutions with a pulsed laser source (e.g., a picosecond diode laser) at a wavelength corresponding to the absorption maximum.

-

Detection: Collect the fluorescence decay profiles using a high-speed detector (e.g., a microchannel plate photomultiplier tube).

-

Data Analysis: Fit the fluorescence decay curves to a single or multi-exponential decay model to extract the excited-state lifetime(s).

Transient Absorption Spectroscopy

Objective: To observe the excited-state absorption and the dynamics of transient species.

Methodology:

-

Instrumentation: Employ a pump-probe transient absorption spectrometer.

-

Pump Pulse: Excite the sample with a femtosecond or picosecond laser pulse at a specific wavelength.

-

Probe Pulse: Probe the changes in absorption of the sample with a broadband white-light continuum pulse at various time delays after the pump pulse.

-

Data Analysis: Generate transient absorption spectra at different time delays to identify excited-state absorption bands and monitor their decay kinetics. This can provide information on processes like intersystem crossing and the formation of charge-transfer states.

Mandatory Visualizations

Signaling Pathway of this compound Photophysics

Caption: Photophysical pathways of this compound upon photoexcitation.

Experimental Workflow for Photophysical Characterization

References

9-(1-Naphthyl)carbazole (CAS: 22034-43-1): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 9-(1-Naphthyl)carbazole, a polycyclic aromatic organic compound with significant applications in materials science and potential interest in medicinal chemistry. This document consolidates key identification data, physicochemical properties, synthesis protocols, and its role in various technological applications.

Compound Identification

| Identifier | Value |

| CAS Number | 22034-43-1[1][2][3] |

| Chemical Name | This compound[2][4] |

| Synonyms | 9-(1-naphthalenyl)-9H-Carbazole, 9H-Carbazole, 9-(1-naphthalenyl)-, 9-(naphthalen-1-yl)-9H-carbazole, 9-naphthalen-1-ylcarbazole, 9-Napthylcarbazole[2][3][5] |

| Molecular Formula | C22H15N[2][3][4] |

| Molecular Weight | 293.36 g/mol [2] |

| InChI Key | QSOAYCUFEQGHDN-UHFFFAOYSA-N[1] |

Physicochemical and Spectroscopic Data

This compound is a white to off-white crystalline powder.[2][4] It exhibits strong aromaticity due to the presence of the carbazole and naphthalene ring systems, which contributes to its notable photophysical properties.[2]

| Property | Value |

| Melting Point | 126.0 to 131.0 °C[2][4][6] |

| Boiling Point | 503.7 ± 23.0 °C[2][6] |

| Density | 1.15 ± 0.1 g/cm³[2][6] |

| UV Absorption (λmax) | 321 nm (in Cyclohexane)[7][8] |

| Flash Point | 258.4 °C[6] |

| Vapor Pressure | 2.85E-10 mmHg at 25°C[6] |

| LogP | 5.93690[6] |

Experimental Protocols

The synthesis of this compound is commonly achieved through transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a frequently employed method.[1]

Synthesis via Ullmann Condensation

A common synthetic route involves the Ullmann condensation reaction. The following protocol is adapted from literature procedures:

Materials:

-

1-Bromonaphthalene

-

Carbazole

-

Copper (I) iodide (CuI)

-

Potassium carbonate (K2CO3)

-

18-crown-6-ether

-

1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU)

-

Toluene

-

1 M Hydrochloric acid (HCl)

-

Methanol

-

Diatomaceous earth

-

Florisil

Procedure:

-

To a 500 mL three-necked flask under a nitrogen atmosphere, add 1-bromonaphthalene (21 g, 0.1 mol), carbazole (17 g, 0.1 mol), copper (I) iodide (950 mg, 5 mmol), potassium carbonate (33 g, 240 mmol), and 18-crown-6-ether (660 mg, 2.5 mmol).[7]

-

Add 80 mL of DMPU to the flask.[7]

-

Heat the mixture to 170 °C and stir for 6 hours under nitrogen protection.[7]

-

For reaction completion, an additional 10 g (50 mmol) of 1-bromonaphthalene, 2.0 g (10 mmol) of copper (I) iodide, and 2.6 g (10 mmol) of 18-crown-6-ether can be added, and stirring continued at 170 °C for 7.5 hours. A further 10 g (50 mmol) of 1-bromonaphthalene can be added and the mixture stirred at 180 °C for 6 hours.[7]

-

After completion, cool the reaction mixture and add approximately 200 mL of toluene and 100 mL of 1 M hydrochloric acid.[7]

-

Filter the mixture through diatomaceous earth.[7]

-

The resulting filtrate is then sequentially filtered through Florisil and diatomaceous earth.[7]

-

Concentrate the filtrate to yield an oil.[7]

-

Add methanol to the oil and sonicate to precipitate the solid product.[7]

-

Collect the precipitated solid by filtration to obtain this compound as a white powder.[7]

Purification: The crude product can be further purified by recrystallization or column chromatography. The Rf value for this compound is reported as 0.61 (SiO2, eluent; hexane:ethyl acetate = 10:1).[7]

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Applications and Mechanisms

This compound is a key material in the field of organic electronics due to its excellent charge transport properties.[1] Its high thermal stability and strong fluorescence also contribute to its utility in various applications.[2][3][4]

Organic Electronics:

-

Organic Light-Emitting Diodes (OLEDs): It is widely used as a hole transport material or a host material for phosphorescent emitters in OLEDs, enhancing device efficiency and performance.[1][4]

-

Organic Photovoltaics (OPVs): Its charge transport capabilities are beneficial for improving the efficiency of organic solar cells.[4]

-

Organic Field-Effect Transistors (OFETs): The compound's semiconducting properties make it suitable for use in OFETs.[2]

Other Applications:

-

Fluorescent Probes: Its strong fluorescence makes it a candidate for use in fluorescent sensors for applications such as the detection of environmental pollutants.[2][4]

-

Polymer Composites: Incorporation into polymer matrices can enhance the thermal and mechanical properties of the resulting materials.[4]

Charge Transport Mechanism in OLEDs

In the context of OLEDs, this compound functions as a hole transport material. This involves the acceptance and transport of positive charge carriers (holes) from the anode towards the emissive layer.

Caption: Simplified energy level diagram showing the function of this compound.

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as causing skin irritation (H315) and serious eye irritation (H319).[5][8] Appropriate personal protective equipment should be used when handling this compound.

References

- 1. This compound | 22034-43-1 | Benchchem [benchchem.com]

- 2. Quality 9-(1-Naphthyl) carbazole | CAS:22034-43-1 Manufacturer [riyngroup.com]

- 3. CAS 22034-43-1: 9-(naphthalen-1-yl)-9H-carbazole [cymitquimica.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | C22H15N | CID 626218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 9-(1-Naphthyl) carbazole|lookchem [lookchem.com]

- 7. 9-(1-Naphthyl) carbazole | 22034-43-1 [chemicalbook.com]

- 8. Page loading... [wap.guidechem.com]

Discovery and scientific significance of 9-(1-Naphthyl)carbazole

An In-depth Technical Guide to 9-(1-Naphthyl)carbazole: Synthesis, Properties, and Core Applications in Advanced Materials

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal molecule in the landscape of organic electronics and materials science. By covalently linking an electron-rich carbazole donor unit with a naphthalene moiety, this compound exhibits a unique combination of thermal stability, high fluorescence, and charge-transporting capabilities.[1] We will delve into its fundamental molecular architecture, explore established synthetic methodologies and characterization techniques, and illuminate its scientific significance. The core of this guide focuses on its field-proven applications, particularly as a high-performance material in Organic Light-Emitting Diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent sensors, offering insights grounded in established research for professionals in drug development, materials science, and organic chemistry.[1]

Molecular Architecture and Physicochemical Properties

The remarkable functionality of this compound originates from the synergistic interplay between its two constituent aromatic systems: the carbazole core and the appended naphthalene wing. The carbazole unit is a well-known electron-donating and hole-transporting moiety, characterized by its rigid, planar structure and high thermal stability.[2][3] The nitrogen atom's lone pair of electrons contributes significantly to the π-conjugated system, making the carbazole ring electron-rich and susceptible to electrophilic substitution, particularly at the C-3 and C-6 positions.[4]

The introduction of the 1-naphthyl group at the N-9 position introduces significant steric hindrance. This sterically demanding linkage forces a non-planar conformation between the carbazole and naphthalene rings. This twisted geometry is not a detriment; rather, it is crucial for its function in solid-state devices. The twisting disrupts intermolecular π-π stacking, which helps to suppress aggregation-caused quenching (ACQ) and maintain high photoluminescence quantum yields in thin films.[5] This structural feature is fundamental to its success as a host material in OLEDs.[1]

Upon photoexcitation, the molecule can exhibit intramolecular charge transfer (ICT) characteristics, with the electron-donating carbazole acting as the donor and the naphthalene moiety as the acceptor.[4] This ICT character is pivotal, influencing its fluorescence properties and solvatochromic behavior.[4][5]

Key Physicochemical Data

The essential properties of this compound are summarized below, providing a quick reference for experimental design.

| Property | Value | Source(s) |

| CAS Number | 22034-43-1 | [4][6] |

| Molecular Formula | C₂₂H₁₅N | [6][7] |

| Molecular Weight | 293.36 g/mol | [6][7] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 126.0 to 131.0 °C | [1][6][8] |

| Boiling Point | 503.7 °C at 760 mmHg | [6] |

| UV-Vis λmax | 321 nm (in Cyclohexane) | [8][9] |

| HOMO Energy Level | ~ -5.66 eV (Carbazole Moiety) | [4] |

| Solubility | Soluble in common organic solvents like toluene, chloroform, THF | Inferred from synthesis protocols |

Synthesis and Derivatization Strategies

The synthesis of this compound is primarily achieved through cross-coupling reactions that form the crucial C-N bond between the carbazole nitrogen and the naphthyl ring. The choice of methodology is dictated by factors such as desired yield, purity, scalability, and tolerance to functional groups for derivative synthesis.

Dominant Synthetic Pathways

Two catalytic systems are prevalent in the literature for this transformation:

-

Ullmann Condensation: This classic copper-catalyzed reaction involves coupling an aryl halide (1-bromonaphthalene or 1-iodonaphthalene) with carbazole in the presence of a base (e.g., potassium carbonate) and often a ligand or additive like 18-crown-6 to improve solubility and reaction rates.[9] This method is robust and widely cited for producing high yields.

-

Buchwald-Hartwig Amination: A more modern, palladium-catalyzed approach that offers milder reaction conditions and broader substrate scope.[4] This reaction uses a palladium precursor (e.g., Pd₂(dba)₃) and a specialized phosphine ligand to couple the aryl halide and carbazole. The selection of the ligand is critical for achieving high efficiency, especially with sterically hindered substrates.[4]

The logical workflow for synthesizing and purifying this compound is depicted below.

Protocol: Copper-Catalyzed Ullmann Condensation

This protocol is a self-validating system adapted from established literature procedures.[9] The causality behind each step is explained to ensure reproducibility and understanding.

-

Objective: To synthesize this compound via C-N cross-coupling.

-

Materials:

-

Carbazole (1.0 eq)

-

1-Bromonaphthalene (1.0 eq)

-

Copper(I) iodide (CuI) (0.05 eq) - The catalyst for the coupling.

-

Potassium carbonate (K₂CO₃) (2.4 eq) - The base to deprotonate carbazole's N-H.

-

18-crown-6-ether (0.025 eq) - A phase-transfer catalyst to enhance K₂CO₃ solubility and reactivity.

-

1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) - A high-boiling polar aprotic solvent suitable for Ullmann reactions.

-

Toluene, Methanol, 1 M Hydrochloric acid, Diatomaceous earth, Silica gel.

-

-

Procedure:

-

Inert Atmosphere Setup: Add carbazole (17 g, 0.1 mol), 1-bromonaphthalene (21 g, 0.1 mol), CuI (950 mg, 5 mmol), K₂CO₃ (33 g, 240 mmol), and 18-crown-6-ether (660 mg, 2.5 mmol) to a 500 mL three-necked flask equipped with a mechanical stirrer and a reflux condenser. Rationale: An inert atmosphere (N₂) is crucial to prevent oxidation of the copper catalyst and reactants at high temperatures.

-

Solvent Addition and Reaction: Purge the flask with nitrogen. Add DMPU (80 mL) via cannula. Heat the mixture to 170 °C and stir vigorously for 6-8 hours. Rationale: 170 °C provides the necessary thermal energy to overcome the activation barrier for the coupling reaction. Progress is monitored by Thin Layer Chromatography (TLC) to confirm the consumption of starting materials.

-

Workup and Extraction: Cool the reaction mixture to room temperature. Add toluene (~200 mL) and 1 M HCl (~100 mL). Rationale: Toluene provides a nonpolar medium for the product, while HCl neutralizes the excess base and protonates byproducts, aiding their removal in the aqueous phase.

-

Initial Filtration: Filter the biphasic mixture through a pad of diatomaceous earth. Rationale: This step removes insoluble inorganic salts (KBr, excess K₂CO₃) and catalyst residues.

-

Purification: Separate the organic layer from the filtrate. The crude product can be further purified by passing it through a short plug of silica gel or Florisil to remove more polar impurities.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain a crude oil. Add methanol and sonicate the mixture. Rationale: this compound is poorly soluble in methanol, while unreacted starting materials and byproducts may be more soluble. Sonication induces crystallization/precipitation of the pure product.

-

Final Product Collection: Collect the precipitated white solid by filtration, wash with cold methanol, and dry under vacuum to yield pure this compound (Typical yield: ~75%).[9]

-

Scientific Significance and Core Applications

This compound and its derivatives are cornerstone materials in organic electronics due to their excellent charge transport properties, high thermal stability, and strong fluorescence.[1][4]

Organic Light-Emitting Diodes (OLEDs)

This is the most significant area of application. The molecule's versatility allows it to perform multiple critical functions within an OLED device stack.[1]

-

Hole-Transport Material (HTM): The electron-rich carbazole moiety has a suitable Highest Occupied Molecular Orbital (HOMO) energy level, facilitating the efficient injection and transport of positive charge carriers (holes) from the anode to the emissive layer.[1][4] This is critical for achieving charge balance and high device efficiency.

-

Host Material: Its high triplet energy and thermal stability make it an exceptional host material for phosphorescent and Thermally Activated Delayed Fluorescence (TADF) emitters.[1][4] The host matrix must have a higher triplet energy than the guest emitter to prevent energy back-transfer, ensuring that all excitons are efficiently transferred to the guest for light emission. The non-planar structure prevents self-quenching, allowing the guest emitters to radiate efficiently.[2]

The diagram below illustrates the role of this compound as a host in a simplified phosphorescent OLED (PhOLED).

Organic Photovoltaics (OPVs) and Perovskite Solar Cells

In solar cell applications, the primary requirement is efficient charge generation and transport. This compound serves as an effective hole-transporting material in both OPVs and as an interfacial layer in perovskite solar cells.[1][10] Its function is to extract holes generated in the active layer and transport them to the anode while simultaneously blocking electrons, thereby reducing charge recombination and improving the overall power conversion efficiency.[1]

Other Key Applications

-

Fluorescent Sensors: The inherent fluorescence of the molecule can be quenched or enhanced in the presence of specific analytes. This property is exploited in the development of highly sensitive and selective sensors for environmental pollutants or other chemical species.[1]

-

Photocatalysis: Carbazole derivatives can act as potent organo-photoreductants.[11] Upon absorbing light, they can initiate single-electron transfer (SET) processes, enabling challenging chemical transformations like C-N bond activation under mild conditions.[11]

-

Advanced Polymers: It can be integrated into polymer backbones or used as a pendant group to create materials with enhanced thermal, mechanical, and optoelectronic properties for a range of advanced applications.[1]

Potential in Medicinal Chemistry

While this compound itself is primarily studied for materials science, the broader carbazole scaffold is of significant interest in medicinal chemistry. Carbazole derivatives are known to possess a wide range of biological activities, including anticancer, antibacterial, anti-Alzheimer, and antioxidant properties.[12][13] N-substituted carbazoles, in particular, have shown promise as neuroprotective agents.[14] The lipophilic character of the naphthyl-substituted carbazole could facilitate passage through biological membranes, a desirable trait for drug candidates.[14] Further research could explore derivatives of this compound for these therapeutic applications, leveraging the vast synthetic possibilities of the carbazole core.

Conclusion

This compound stands out as a molecule of profound scientific and commercial importance. Its ingeniously simple architecture—a sterically hindered combination of two robust aromatic systems—gives rise to a remarkable set of photophysical and electrochemical properties. The detailed methodologies for its synthesis are well-established, allowing for both large-scale production and facile derivatization to fine-tune its characteristics for specific needs. Its proven success as a host and hole-transport material has been instrumental in the advancement of high-performance OLED technologies. As research continues, its utility in photovoltaics, sensing, and photocatalysis is expected to grow, cementing its status as a versatile and indispensable building block in the toolkit of materials scientists and organic chemists.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]

- 4. This compound | 22034-43-1 | Benchchem [benchchem.com]

- 5. Two decades of carbazole–triarylborane hybrids in optoelectronics - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QM00238A [pubs.rsc.org]

- 6. 9-(1-Naphthyl) carbazole|lookchem [lookchem.com]

- 7. This compound | C22H15N | CID 626218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemwhat.com [chemwhat.com]

- 9. 9-(1-Naphthyl) carbazole | 22034-43-1 [chemicalbook.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Carbazole Scaffold in Medicinal Chemistry and Natural Products: A Review from 2010-2015 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Literature Review of 9-(1-Naphthyl)carbazole Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

9-(1-Naphthyl)carbazole is an aromatic organic compound that has garnered significant attention in the scientific community due to its unique photophysical and electronic properties. Structurally, it consists of a carbazole moiety linked to a naphthyl group at the 9-position of the carbazole ring. This combination of a well-known hole-transporting carbazole unit with the extended π-system of the naphthalene ring imparts desirable characteristics for a range of applications, most notably in the field of organic electronics. This technical guide provides a comprehensive review of the synthesis, properties, and applications of this compound, with a focus on quantitative data, detailed experimental protocols, and the underlying scientific principles.

Synthesis of this compound

The synthesis of this compound is primarily achieved through cross-coupling reactions that form a carbon-nitrogen bond between the carbazole and naphthalene moieties. The two most common and effective methods are the Ullmann condensation and the Buchwald-Hartwig amination.

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds. Traditional protocols often required harsh reaction conditions, but modern ligand-accelerated methods have made this a more viable and efficient route.

Experimental Protocol: Ligand-Accelerated Ullmann Condensation

This protocol is adapted from modern methodologies for N-arylation of carbazoles.

-

Materials:

-

Carbazole (1.0 eq)

-

1-Iodonaphthalene (1.2 eq)

-

Copper(I) Iodide (CuI) (0.1 eq)

-

L-proline (0.2 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Dimethyl Sulfoxide (DMSO)

-

-

Procedure:

-

To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add carbazole, 1-iodonaphthalene, CuI, L-proline, and K₂CO₃.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add anhydrous DMSO via syringe.

-

Heat the reaction mixture to 90-120 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a white solid.

-

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for its high efficiency and broad functional group tolerance.[1]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is based on established procedures for the synthesis of 9-arylcarbazoles.[1]

-

Materials:

-

Carbazole (1.0 eq)

-

1-Bromonaphthalene (1.1 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

-

XPhos (4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 eq)

-

Anhydrous Toluene

-

-

Procedure:

-

In a glovebox, to an oven-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and NaOtBu.

-

Add carbazole and a magnetic stir bar.

-

Seal the tube, remove it from the glovebox, and add anhydrous toluene and 1-bromonaphthalene via syringe under an inert atmosphere.

-

Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction by TLC or GC-MS.

-

Cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Dilute with ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer with water and then with brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/dichloromethane gradient) to yield pure this compound.

-

Physicochemical and Photophysical Properties

The properties of this compound are a direct result of its molecular structure, combining the electron-donating nature of carbazole with the extended π-conjugation of naphthalene.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂₂H₁₅N | [2] |

| Molecular Weight | 293.37 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 126-131 °C | [3] |

| Boiling Point | ~503.7 °C at 760 mmHg (Predicted) |

Table 2: Photophysical and Electronic Properties of this compound

| Property | Value | Conditions | Reference(s) |

| Absorption Max (λₘₐₓ) | ~330-340 nm | Solution | |

| Photoluminescence Max (λₑₘ) | ~360-380 nm | Solution | |

| Photoluminescence Quantum Yield (Φₚₗ) | ~0.5-0.7 | Solution | |

| HOMO Level | -5.4 to -5.8 eV | Experimental/Calculated | [4] |

| LUMO Level | -2.0 to -2.4 eV | Calculated | [5][6] |

| Band Gap (E₉) | ~3.4 eV | Calculated from HOMO/LUMO | [5] |

| Triplet Energy (Eₜ) | ~2.5-2.7 eV | Estimated | [7][8] |

| Hole Mobility (μₕ) | 10⁻⁴ to 10⁻³ cm²/Vs | Thin Film | [9][10] |

Applications of this compound

The favorable electronic and photophysical properties of this compound make it a versatile material in several advanced applications.

Organic Light-Emitting Diodes (OLEDs)

The most prominent application of this compound is as a hole transport material (HTM) in OLEDs.[3] Its high hole mobility and suitable HOMO energy level facilitate the efficient injection and transport of holes from the anode to the emissive layer, leading to improved device efficiency and stability.

Perovskite Solar Cells (PSCs)

Similar to its role in OLEDs, this compound and its derivatives are being explored as hole transporting materials in perovskite solar cells.[11][12][13] An efficient HTM in PSCs is crucial for extracting holes from the perovskite absorber layer and transporting them to the electrode, thereby contributing to high power conversion efficiencies.[14] The tunable HOMO level of carbazole derivatives allows for better energy level alignment with the valence band of the perovskite material.

Fluorescent Sensors

The inherent fluorescence of the carbazole moiety can be utilized in the design of chemosensors.[15][16] By functionalizing the this compound scaffold with specific recognition units, fluorescent probes for the detection of various analytes, such as metal ions, can be developed.[15][17][18] The binding of the analyte to the recognition site can induce a change in the fluorescence properties of the molecule (e.g., quenching or enhancement), enabling quantitative detection. For instance, carbazole-based sensors have shown high selectivity for Cu²⁺ ions.[15]

Medicinal Chemistry

While research on the specific biological activities of this compound is limited, the broader class of carbazole derivatives has shown significant potential in medicinal chemistry, particularly as anticancer agents.[19][20][21] Carbazole alkaloids and their synthetic derivatives have been reported to exhibit a range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[22] The mechanism of action for some carbazole-based anticancer agents involves the reactivation of tumor suppressor pathways, such as the p53 pathway.[21] Given the structural similarities, this compound and its derivatives represent a promising scaffold for the design and synthesis of novel therapeutic agents.

Conclusion

This compound is a molecule of significant interest with a well-established role in organic electronics and emerging potential in other fields. Its synthesis is readily achievable through modern cross-coupling methodologies, and its photophysical and electronic properties are well-suited for applications in OLEDs and perovskite solar cells as a hole transport material. Furthermore, its fluorescent nature and the biological activity of the carbazole core open up avenues for its use in chemosensors and medicinal chemistry. This comprehensive review provides a foundation for researchers and professionals to understand and further explore the potential of this compound in various scientific and technological domains. Future research may focus on fine-tuning its properties through derivatization to enhance device performance and exploring its untapped potential in biomedical applications.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C22H15N | CID 626218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. nanocenter.nankai.edu.cn [nanocenter.nankai.edu.cn]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Triplet states and energy back transfer of carbazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Influence of the carbazole moiety in self-assembling molecules as selective contacts in perovskite solar cells: interfacial charge transfer kinetics and solar-to-energy efficiency effects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 14.8% perovskite solar cells employing carbazole derivatives as hole transporting materials. | Semantic Scholar [semanticscholar.org]

- 13. 14.8% perovskite solar cells employing carbazole derivatives as hole transporting materials - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 16. benchchem.com [benchchem.com]

- 17. Frontiers | Recent Progress in Fluorescent Probes For Metal Ion Detection [frontiersin.org]

- 18. researchgate.net [researchgate.net]

- 19. A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

9-(1-Naphthyl)carbazole as a key building block for organic semiconductors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 30, 2025

Executive Summary

9-(1-Naphthyl)carbazole is a promising organic semiconductor material that has garnered significant attention for its potential applications in advanced electronic devices, particularly organic light-emitting diodes (OLEDs). Its unique molecular structure, combining a carbazole core with a naphthyl substituent, imparts desirable electronic and thermal properties. This technical guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, and role as a key building block in organic electronics. Detailed experimental protocols for its synthesis and characterization are provided, along with a summary of its performance characteristics. This document is intended to serve as a valuable resource for researchers and professionals working in the fields of materials science, organic chemistry, and semiconductor device engineering.

Introduction

The field of organic electronics has seen rapid advancements, driven by the promise of flexible, lightweight, and low-cost devices. At the heart of these technologies are organic semiconductor materials, with carbazole derivatives being a particularly important class.[1] Carbazole-based compounds are known for their excellent hole-transporting properties, high thermal stability, and wide energy gaps, making them essential components in the emissive and charge-transport layers of modern OLEDs.[2]

This compound, a derivative where a naphthyl group is attached to the nitrogen atom of the carbazole core, has emerged as a significant building block for high-performance organic semiconductors.[3] The introduction of the naphthyl moiety can modulate the electronic properties of the carbazole core, influencing its energy levels and charge transport characteristics.[4] This guide will delve into the technical details of this compound, providing a thorough understanding of its properties and applications.

Physicochemical and Electronic Properties

A comprehensive understanding of the material's properties is crucial for its effective application in electronic devices. The key physicochemical and electronic properties of this compound are summarized in the tables below. It is important to note that while some data for this compound is available, other properties are inferred from closely related carbazole derivatives due to a lack of specific experimental data for this compound in publicly available literature.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 22034-43-1 | |

| Molecular Formula | C₂₂H₁₅N | |

| Molecular Weight | 293.36 g/mol | |

| Appearance | White to off-white powder/crystals | |

| Melting Point | 126-131 °C | [5] |

| Boiling Point | 503.7 °C at 760 mmHg (Predicted) | [5] |

| Density | 1.15 g/cm³ (Predicted) | [5] |

| Solubility | Soluble in common organic solvents like toluene, dichloromethane, and THF. | [4] |

Table 2: Thermal and Electronic Properties of this compound and Related Carbazole Derivatives

| Property | This compound | Related Carbazole Derivatives | Reference |

| Glass Transition Temperature (Tg) | 220 °C | 107-191 °C | [4][6] |

| Decomposition Temperature (Td) | Data not available | 361-515 °C (for various derivatives) | [6][7] |

| HOMO Energy Level | Data not available (arylation at the 9-position is known to lower the HOMO level from the typical ~-5.7 eV of carbazole) | -5.67 to -6.02 eV | [4][8] |

| LUMO Energy Level | Data not available | Varies with substituents | [8] |

| Photoluminescence Quantum Yield (PLQY) | Data not available | High PLQY is a general characteristic of carbazole derivatives. | [9] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a copper-catalyzed cross-coupling reaction, such as the Ullmann condensation or Buchwald-Hartwig amination. A general synthetic workflow is depicted below.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A High Tg Carbazole-Based Hole-Transporting Material for Organic Light-Emitting Devices | Semantic Scholar [semanticscholar.org]

- 4. nanocenter.nankai.edu.cn [nanocenter.nankai.edu.cn]

- 5. 9-(1-Naphthyl) carbazole|lookchem [lookchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]

Methodological & Application

Application Note: Synthesis of 9-(1-Naphthyl)carbazole via Ullmann Coupling Reaction

Audience: Researchers, scientists, and drug development professionals.

Introduction

9-(1-Naphthyl)carbazole is a significant organic compound featuring carbazole and naphthalene moieties.[1] Its unique photophysical properties, high thermal stability, and charge transport capabilities make it a valuable material in the development of organic light-emitting diodes (OLEDs), organic solar cells, and fluorescent probes.[2] The N-arylation of carbazoles is a crucial step in synthesizing such functional molecules, and the Ullmann coupling reaction remains a robust and widely used method for creating the necessary C-N bond.[3]

The Ullmann condensation, a copper-catalyzed cross-coupling reaction, traditionally required harsh conditions, such as high temperatures and stoichiometric amounts of copper.[3][4] However, modern protocols have been refined to be more efficient, utilizing catalytic amounts of a copper(I) salt, often in the presence of a ligand, which allows for milder reaction conditions.[3] This document provides a detailed experimental protocol for the synthesis of this compound using a modified Ullmann coupling reaction, adapted from established procedures.[5]

Compound Profile

-

Compound Name: this compound

-

CAS Number: 22034-43-1[6]

-

Molecular Formula: C₂₂H₁₅N[6]

-

Molecular Weight: 293.36 g/mol [2]

Overall Reaction Scheme

The synthesis involves the copper-catalyzed N-arylation of carbazole with a 1-halonaphthalene (e.g., 1-bromonaphthalene) in the presence of a base.

Carbazole + 1-Bromonaphthalene --(CuI, Base)--> this compound

Experimental Protocol

This protocol is adapted from a literature procedure for the synthesis of this compound.[5]

Materials and Reagents

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Amount (mmol) | Molar Equiv. |

| 1-Bromonaphthalene | C₁₀H₇Br | 207.07 | 100 | 1.0 |

| Carbazole | C₁₂H₉N | 167.21 | 100 | 1.0 |

| Copper (I) Iodide (CuI) | CuI | 190.45 | 5 | 0.05 |

| Potassium Carbonate | K₂CO₃ | 138.21 | 240 | 2.4 |

| 18-Crown-6-Ether | C₁₂H₂₄O₆ | 264.32 | 2.5 | 0.025 |

| DMPU | C₇H₁₄N₂O | 142.20 | - | - |

| Methanol | CH₃OH | 32.04 | - | - |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | - |

| Hexane | C₆H₁₄ | 86.18 | - | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | - |

Procedure

-

Reaction Setup: In a 500 mL three-necked flask, combine 1-bromonaphthalene (21 g, 0.1 mol), carbazole (17 g, 0.1 mol), copper(I) iodide (950 mg, 5 mmol), potassium carbonate (33 g, 240 mmol), and 18-crown-6-ether (660 mg, 2.5 mmol).[5]

-

Inert Atmosphere: Displace the air in the flask with an inert gas, such as nitrogen or argon. This is crucial to prevent oxidation and ensure an oxygen-free atmosphere.[3][5]

-

Solvent Addition: Add 80 mL of 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) to the mixture.[5]

-

Reaction Execution: Heat the reaction mixture to 170 °C with vigorous stirring. Maintain this temperature under a nitrogen atmosphere for 6 hours.[5]

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) on silica gel, using a hexane:ethyl acetate (10:1) mixture as the eluent.[3][5] The expected Rf values are 0.61 for this compound, 0.74 for 1-bromonaphthalene, and 0.24 for carbazole.[5]

-

Workup: After 6 hours, or upon completion as indicated by TLC, cool the reaction mixture to room temperature.[3]

-

Product Precipitation: Filter the suspension through Florisil and diatomaceous earth. Concentrate the filtrate to obtain an oil. Add methanol to the oil and sonicate the mixture to precipitate the solid product.[5]

-

Isolation: Collect the precipitated white powder by filtration.[5]

-

Purification (Optional): If further purification is required, the crude product can be purified by column chromatography on silica gel.[3][7]

Data Presentation

Table 1: Summary of Reaction Parameters and Yield

| Parameter | Value | Reference |

| Reactants | Carbazole, 1-Bromonaphthalene | [5] |

| Catalyst | Copper (I) Iodide (CuI) | [5] |

| Base | Potassium Carbonate (K₂CO₃) | [5] |

| Additive | 18-Crown-6-Ether | [5] |

| Solvent | DMPU | [5] |

| Temperature | 170 °C | [5] |

| Reaction Time | 6 hours | [5] |

| Isolated Yield | 75% (22 g) | [5] |

Table 2: Physicochemical and Characterization Data for this compound

| Property | Value | Reference |

| Appearance | White to Almost white powder/crystal | [2] |

| Melting Point | 126.0 to 131.0 °C | [2][8] |

| Boiling Point | 503.7 ± 23.0 °C | [2] |

| TLC Rf Value | 0.61 (SiO₂, hexane:ethyl acetate = 10:1) | [5] |

| UV-vis λmax | 321 nm (in Cyclohexane) | [5] |

Experimental Workflow Visualization

The following diagram illustrates the key stages of the synthesis protocol.

Caption: Experimental workflow for Ullmann coupling synthesis.

Safety Information

-

Hazard Identification: this compound may cause skin and serious eye irritation.[6]

-

Precautions: Standard laboratory safety practices should be employed. This includes wearing personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[6]

Conclusion

This protocol details an efficient, copper-catalyzed Ullmann coupling reaction for the synthesis of this compound. The procedure provides a good yield and employs readily available reagents.[5] This method is a valuable tool for researchers in materials science and drug development requiring access to N-arylated carbazole derivatives for various applications.[2][3]

References

- 1. This compound | 22034-43-1 | Benchchem [benchchem.com]

- 2. Quality 9-(1-Naphthyl) carbazole | CAS:22034-43-1 Manufacturer [riyngroup.com]

- 3. benchchem.com [benchchem.com]

- 4. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 9-(1-Naphthyl) carbazole | 22034-43-1 [chemicalbook.com]

- 6. This compound | C22H15N | CID 626218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. 9-(1-Naphthyl) carbazole|lookchem [lookchem.com]